![molecular formula C27H30N6O3 B601139 (R)-叔丁基3-(4-氨基-3-(4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-羧酸酯 CAS No. 1022150-11-3](/img/structure/B601139.png)
(R)-叔丁基3-(4-氨基-3-(4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-羧酸酯
描述
®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a candidate for drug development and other scientific research.
科学研究应用
The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation. Its design allows it to interact with protein kinases, which are critical in signaling pathways that regulate cell division and survival. This interaction can lead to the inhibition of tumor growth in various cancer types.
Case Studies and Research Findings
-
FLT3 Kinase Inhibition :
- Research has demonstrated that derivatives similar to (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exhibit potent inhibitory effects on FLT3 kinase, particularly in acute myeloid leukemia (AML) patients with FLT3 mutations. The compound CHMFL-FLT3-122, closely related to this compound, was shown to effectively inhibit FLT3 signaling pathways, leading to reduced proliferation of FLT3-ITD positive cells .
- Anticancer Activity :
Synthesis and Development
The synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate has been optimized for high yield and purity. Various methods have been explored to enhance the efficiency of its production while maintaining its pharmacological efficacy .
作用机制
- BTK plays a crucial role in B-cell receptor signaling pathways, specifically in B-cell development, activation, and proliferation .
- Inhibition of BTK by Ibrutinib Impurity 1 affects downstream pathways, including NF-κB and PI3K/AKT, leading to reduced cell survival and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the piperidine ring: This step may involve a nucleophilic substitution reaction where the piperidine ring is introduced.
Protection of the amino group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperidine ring and the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to the formation of amine derivatives.
相似化合物的比较
Similar Compounds
- ®-tert-Butyl 3-(4-amino-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- ®-tert-Butyl 3-(4-amino-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- ®-tert-Butyl 3-(4-amino-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and drug development.
生物活性
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, with the CAS number 1022150-11-3, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanism of action, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 486.57 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities, including antitumor effects.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have demonstrated promising activity against various cancer cell lines.
In Vitro Studies
A study highlighted that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant inhibitory activity against several tumor cell lines. Specifically, it showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The compound was found to induce apoptosis in these cells at low micromolar concentrations.
Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
---|---|---|
A549 | 2.24 | 9.20 |
MCF-7 | 1.74 | - |
HepG2 | Not specified | - |
PC-3 | Not specified | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For example, alterations in substituents at specific positions on the scaffold can enhance or diminish anticancer efficacy. Compounds with bulky groups at N1 and N4 positions were generally less effective compared to those with smaller or hydrophobic groups .
The mechanism through which (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its anticancer effects is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation.
Kinase Inhibition
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit c-Src kinase activity. For instance, certain analogs exhibited IC50 values ranging from 0.47 µM to 6.5 µM against c-Src kinase, indicating their potential as targeted therapies for cancers where c-Src is overactive .
Case Studies and Applications
Several clinical studies have begun to explore the therapeutic potential of compounds similar to (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate in treating chronic lymphocytic leukemia and other malignancies. These studies focus on evaluating both efficacy and safety profiles in various patient populations.
属性
IUPAC Name |
tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAEGNFPKKRLX-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。